

# Navigating the Glaucoma Treatment Landscape: A Comparative Guide to ISTH0036 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ISTH0036  |           |
| Cat. No.:            | B12360519 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Glaucoma, a leading cause of irreversible blindness worldwide, is primarily managed by lowering intraocular pressure (IOP). While a range of therapeutic options exists, the search for more effective and safer long-term treatments continues. This guide provides a comprehensive comparison of **ISTH0036**, an investigational antisense oligonucleotide, with established glaucoma therapies. We present available long-term safety and efficacy data, detailed experimental protocols, and a visual representation of the underlying biological pathways to aid in research and development efforts.

# Quantitative Data Summary: A Comparative Overview

The following tables summarize the long-term safety and efficacy data for **ISTH0036** and its alternatives. It is important to note that direct head-to-head long-term comparative trials between **ISTH0036** and other treatments are not yet available. The data presented is compiled from individual clinical trials.

Table 1: Long-Term Efficacy of Glaucoma Treatments



| Treatment                                    | Mechanism of<br>Action                                                   | IOP Reduction                                                                                               | Duration of Effect                                                                           |
|----------------------------------------------|--------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| ISTH0036                                     | Antisense<br>oligonucleotide<br>targeting TGF-β2<br>mRNA                 | Dose-dependent; up<br>to ~70% reduction<br>from pre-operative<br>IOP in Phase 1 (at<br>highest doses)[1][2] | Sustained IOP reduction below 10 mmHg for at least 3 months at higher doses in Phase 1[1][2] |
| Prostaglandin Analogs<br>(e.g., Latanoprost) | Increase uveoscleral outflow of aqueous humor                            | 25-35% from baseline                                                                                        | Long-term, with consistent daily use                                                         |
| Beta-Blockers (e.g.,<br>Timolol)             | Decrease aqueous humor production                                        | 20-30% from baseline                                                                                        | Long-term, with consistent daily use; potential for long-term drift (diminished efficacy)[3] |
| ROCK Inhibitors (e.g.,<br>Netarsudil)        | Increase trabecular outflow of aqueous humor                             | 20-25% from baseline                                                                                        | Long-term, with consistent daily use[4]                                                      |
| Selective Laser<br>Trabeculoplasty (SLT)     | Increases aqueous<br>humor outflow through<br>the trabecular<br>meshwork | 20-30% from baseline                                                                                        | Variable; can last for several years, but may need repeat treatment[6][7]                    |
| Trabeculectomy                               | Creates a new<br>drainage channel for<br>aqueous humor                   | 30-50% or more from baseline                                                                                | Long-term; success<br>rates can decline over<br>time due to scarring[8]<br>[9]               |

Table 2: Long-Term Safety Profile of Glaucoma Treatments



| Treatment                                | Common Adverse Events                                                                                                                                                                                                                         | Serious Adverse Events                                                    |
|------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| ISTH0036                                 | Phase 1: Corneal erosion, corneal epithelium defect, transient IOP fluctuations (high or low). No adverse events were reported to be related to ISTH0036.[1][2] Phase 2 (in nAMD & DME): Worsening of cataract (16% of treated eyes). [5][10] | Phase 1: None reported.[1][2]                                             |
| Prostaglandin Analogs                    | Conjunctival hyperemia,<br>eyelash growth, iris color<br>change, periocular fat atrophy.                                                                                                                                                      | Cystoid macular edema, uveitis (rare).                                    |
| Beta-Blockers                            | Ocular stinging/burning,<br>blurred vision. Systemic:<br>bradycardia, bronchospasm,<br>fatigue.                                                                                                                                               | Severe cardiovascular or respiratory events (rare).                       |
| ROCK Inhibitors                          | Conjunctival hyperemia, corneal verticillata, conjunctival hemorrhage.                                                                                                                                                                        | Angioedema (rare).[4][5]                                                  |
| Selective Laser<br>Trabeculoplasty (SLT) | Transient post-laser IOP spike,<br>mild ocular inflammation,<br>discomfort.                                                                                                                                                                   | Significant IOP spike requiring intervention, corneal edema (rare).[6][7] |
| Trabeculectomy                           | Bleb-related complications<br>(leaks, infection), hypotony,<br>cataract formation, choroidal<br>detachment.                                                                                                                                   | Endophthalmitis, loss of vision (rare).[8][9]                             |

## **Experimental Protocols: A Methodological Insight**

Understanding the design of the clinical trials is crucial for interpreting the data. Below are summaries of the experimental protocols for key studies.



#### ISTH0036: Phase 1 First-in-Human Study

- Objective: To evaluate the safety, tolerability, and preliminary efficacy of a single intravitreal
  injection of ISTH0036 in patients with primary open-angle glaucoma (POAG) undergoing
  trabeculectomy.[1][2]
- Study Design: Prospective, open-label, dose-escalation trial.[1]
- Participants: 12 patients with advanced POAG scheduled for trabeculectomy with mitomycin
   C.[1]
- Intervention: A single intravitreal injection of ISTH0036 at the end of surgery in four escalating dose cohorts (6.75 μg, 22.5 μg, 67.5 μg, and 225 μg).[1]
- Primary Outcome Measures: Type and frequency of adverse events.[1]
- Secondary Outcome Measures: Intraocular pressure (IOP), number of post-trabeculectomy interventions, bleb survival, visual acuity, and visual field.[1]
- Follow-up: 12 months.[11]

#### Standardized Clinical Trial Protocols for Glaucoma

The Consolidated Standards of Reporting Trials (CONSORT) statement provides a framework for reporting randomized controlled trials, ensuring transparency and facilitating critical appraisal.[12][13][14][15][16] Key elements of a standardized glaucoma clinical trial protocol include:[17][18][19]

- Inclusion/Exclusion Criteria: Clearly defined criteria for patient selection, including type and severity of glaucoma, baseline IOP, and prior treatments.
- Randomization and Masking: Methods for random allocation of participants to treatment groups and blinding of patients and investigators to the treatment administered.
- Intervention and Control: Detailed description of the investigational treatment and the comparator (e.g., placebo, active control).



- Outcome Measures: Pre-specified primary and secondary endpoints, with clear definitions and methods of measurement (e.g., Goldmann applanation tonometry for IOP).
- Statistical Analysis Plan: Pre-defined statistical methods for analyzing the data.

# Mandatory Visualizations: Signaling Pathways and Workflows

### **TGF-β2 Signaling Pathway in the Trabecular Meshwork**

TGF- $\beta$ 2 plays a crucial role in the pathophysiology of glaucoma by increasing aqueous humor outflow resistance. **ISTH0036** is designed to inhibit the production of TGF- $\beta$ 2. The following diagram illustrates the key signaling pathways activated by TGF- $\beta$ 2 in the trabecular meshwork cells.















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. First-in-human phase I study of ISTH0036, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of ISTH0036, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Long-term safety and efficacy of selective laser trabeculoplasty as primary therapy for the treatment of pseudoexfoliation glaucoma compared with primary open-angle glaucoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Long-Term Outcomes of Selective Laser Trabeculoplasty (SLT) Treatment [openophthalmologyjournal.com]
- 8. Long-Term Efficacy and Safety of Modified Canaloplasty Versus Trabeculectomy in Open-Angle Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Evaluation of Reporting Quality of Glaucoma Randomized Controlled Trial Abstracts: Current Status and Future Perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CONSORT statement PMC [pmc.ncbi.nlm.nih.gov]
- 13. CONSORT 2025 Statement: Updated Guideline for Reporting Randomized Trials. Africa Oxford initiative [afox.ox.ac.uk]
- 14. pgcardiologiausp.com.br [pgcardiologiausp.com.br]
- 15. consort-spirit.org [consort-spirit.org]
- 16. Glaucoma clinical trial design: A review of the literature PMC [pmc.ncbi.nlm.nih.gov]
- 17. Designs and Methodologies Used in Landmark Clinical Trials of Glaucoma: Implications for Future Big Data Mining and Actionable Disease Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]



- 19. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- To cite this document: BenchChem. [Navigating the Glaucoma Treatment Landscape: A Comparative Guide to ISTH0036 and Alternative Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360519#long-term-safety-data-for-isth0036-in-glaucoma-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com